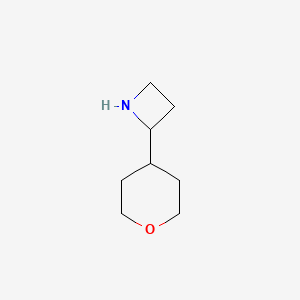

2-(Oxan-4-yl)azetidine

描述

Structure

3D Structure

属性

分子式 |

C8H15NO |

|---|---|

分子量 |

141.21 g/mol |

IUPAC 名称 |

2-(oxan-4-yl)azetidine |

InChI |

InChI=1S/C8H15NO/c1-4-9-8(1)7-2-5-10-6-3-7/h7-9H,1-6H2 |

InChI 键 |

AMPUGGWUCBJQPX-UHFFFAOYSA-N |

规范 SMILES |

C1CNC1C2CCOCC2 |

产品来源 |

United States |

Synthetic Strategies and Methodologies for 2 Oxan 4 Yl Azetidine

Approaches to Azetidine (B1206935) Ring Construction in the Presence of an Oxane Moiety

The presence of the oxane (tetrahydropyran) moiety introduces specific steric and electronic considerations into the synthesis of the azetidine ring. Synthetic strategies must accommodate the bulk and conformational properties of the oxane substituent.

Intramolecular nucleophilic substitution is a primary method for forming azetidine rings. frontiersin.org This strategy typically involves the cyclization of a γ-aminohalide or a related substrate where a nitrogen nucleophile displaces a leaving group at the γ-position. acs.orgorganic-chemistry.org For the synthesis of 2-(Oxan-4-yl)azetidine, this would involve a precursor such as a 1-amino-3-halo-2-(oxan-4-yl)propane derivative. The nitrogen atom of the amino group would attack the carbon bearing the halide, closing the four-membered ring. The efficiency of such cyclizations can sometimes be hampered by competing elimination reactions, which are driven by the strain of the forming azetidine ring. acs.org

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position represents a more modern approach to forming azetidines and could theoretically be applied to a substrate containing an oxane group. organic-chemistry.org Another advanced method involves a radical-based 4-exo-dig cyclization, which has been shown to be a viable, if less common, route to azetidines under photoredox catalysis. nih.gov

Table 1: Hypothetical Intramolecular Cyclization Approach

| Starting Material Precursor | Reagent/Catalyst | Conditions | Product |

|---|---|---|---|

| 1-Amino-3-chloro-2-(oxan-4-yl)propane | Base (e.g., NaH, K₂CO₃) | Heat, appropriate solvent | This compound |

| Picolinamide-protected 2-(oxan-4-yl)propan-1-amine | Pd(OAc)₂ / PhI(OAc)₂ | Heat, solvent | N-Picolinoyl-2-(oxan-4-yl)azetidine |

Strain-release-driven synthesis offers a powerful method for constructing functionalized azetidines from highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). researchgate.netresearchgate.net The high ring strain associated with ABBs facilitates their reaction with a variety of reagents to furnish substituted azetidines. organic-chemistry.org In a hypothetical application to synthesize the target compound, an appropriately substituted ABB could react with a nucleophile or undergo rearrangement. For example, the reaction of an ABB with a boronic ester, followed by N-protonation and a 1,2-migration, can effectively build the azetidine core. organic-chemistry.org This modular approach could potentially be adapted by starting with a precursor that allows for the introduction of the oxane moiety.

The reduction of azetidin-2-ones, commonly known as β-lactams, is one of the most frequently used and reliable methods for synthesizing azetidines. acs.orgchemrxiv.org This approach is advantageous due to the wide availability of synthetic routes to β-lactams, such as the Staudinger cycloaddition. acs.org The stereochemistry of the substituents on the β-lactam ring is typically retained during the reduction process. acs.org

For the target compound, the synthesis would begin with the preparation of 4-(Oxan-4-yl)azetidin-2-one. This precursor could then be reduced using common reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) to yield this compound. acs.orgnih.gov

Table 2: Illustrative Reduction of a β-Lactam Precursor

| Precursor | Reducing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| 4-(Oxan-4-yl)azetidin-2-one | LiAlH₄ | Tetrahydrofuran (B95107) (THF), Diethyl ether | Reflux | This compound |

| 4-(Oxan-4-yl)azetidin-2-one | Diborane (B₂H₆) | Tetrahydrofuran (THF) | 0 °C to room temperature | This compound |

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an atom-economical method for constructing azetidine rings. rsc.orgchemrxiv.org Traditionally, these reactions required UV light, but recent advancements have enabled the use of visible-light-mediated energy transfer, making the process milder and more accessible. nih.govacs.orgacs.org

To synthesize this compound via this route, one could envision a reaction between an alkene and an imine where one of the reactants contains the oxane ring. For instance, the cycloaddition could occur between 4-vinyltetrahydropyran and a suitable imine, or between tetrahydropyran-4-carbaldehyde-derived imine and ethylene. The regiochemistry of the cycloaddition would be a critical factor to control to ensure the desired 2-substituted product. acs.org Challenges in this method often relate to the photoreactivity of the imine precursor, as acyclic imines can undergo unproductive isomerization. chemrxiv.org

Stereoselective Synthesis of this compound

Achieving stereocontrol is a critical aspect of modern synthetic chemistry, particularly for compounds intended for biological applications. The linkage between the chiral center at C2 of the azetidine and the potentially chiral oxane ring (depending on its substitution) requires careful stereoselective control.

The diastereoselectivity in the synthesis of this compound can be addressed through several strategies, depending on the chosen synthetic route.

Substrate-Controlled Synthesis : In the reduction of a 4-(Oxan-4-yl)azetidin-2-one, the stereochemistry of the final product is dictated by the stereochemistry of the β-lactam precursor. acs.org A diastereoselective Staudinger reaction or another β-lactam forming reaction could be employed to prepare a single diastereomer of the precursor, which would then be converted to the corresponding diastereomer of the final azetidine. nih.gov

Reagent-Controlled Synthesis : Chiral catalysts or auxiliaries can be used to influence the stereochemical outcome. For example, a stereoselective imino-aldol reaction could be used to create a β-amino ester precursor with high diastereoselectivity, which is then cyclized to form the azetidine ring. rsc.org

Intramolecular Cyclization Control : During an intramolecular cyclization, the existing stereocenter on the oxane-bearing side chain can direct the formation of the new stereocenter on the azetidine ring. The steric bulk of the oxane ring would likely favor a transition state that minimizes steric interactions, leading to a preferred diastereomer. This principle is fundamental to many stereoselective ring-closing reactions. acs.org

Enantioselective Catalysis for Chiral Azetidine and Oxane Centers

The creation of chiral centers in both the azetidine and oxane rings through enantioselective catalysis is a key strategy for accessing stereochemically pure isomers of this compound.

Catalytic Asymmetric Synthesis of the Azetidine Ring: Copper(I) catalysis with chiral ligands has been effectively used for the enantioselective synthesis of substituted azetidines. For instance, the asymmetric [3+1]-cycloaddition of enoldiazoacetates with imido-sulfur ylides using a chiral sabox copper(I) catalyst can produce tetrasubstituted azetines with high enantiocontrol. uniba.it These azetines can then be stereoselectively hydrogenated to the corresponding azetidines. uniba.it Applying this methodology, a precursor containing an oxane moiety could potentially be used to construct the chiral azetidine ring enantioselectively.

Photocatalysis has also emerged as a powerful tool for azetidine synthesis. nih.govescholarship.org Dehydrogenative [2+2] cycloadditions between amines and alkenes, induced by photoredox catalysis, allow for the stereoselective synthesis of functionalized azetidines. nih.govescholarship.org Gold-mediated energy transfer photocatalysis can also be employed to construct azetidines from 2-isoxazoline-3-carboxylates and alkenes. acs.org These methods could be adapted for precursors bearing an oxane ring to generate the target scaffold.

Catalytic Asymmetric Synthesis of the Oxane Ring: The Prins cyclization is a prominent method for the stereoselective synthesis of tetrahydropyrans (oxanes). beilstein-journals.orgresearchgate.net This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. researchgate.net By employing chiral catalysts, such as chiral phosphoric acids in a 'clip-cycle' approach involving intramolecular oxa-Michael cyclization, enantiomerically enriched tetrahydropyrans can be synthesized. core.ac.uk An aldehyde precursor attached to a pre-formed azetidine could undergo an enantioselective Prins cyclization to form the desired this compound.

The table below summarizes representative catalytic systems applicable to the synthesis of chiral azetidine and oxane rings.

| Catalytic System | Reaction Type | Target Ring | Key Features |

| Copper(I)/chiral sabox ligand | [3+1] Cycloaddition | Azetidine | High enantioselectivity for tetrasubstituted azetines. uniba.it |

| Iridium or Gold Photocatalyst | [2+2] Cycloaddition | Azetidine | Stereoselective, operates under mild visible-light conditions. nih.govacs.org |

| Chiral Phosphoric Acid (CPA) | Intramolecular oxa-Michael | Oxane | High enantioselectivity for spirocyclic THPs. core.ac.uk |

| La(OTf)₃ | Intramolecular aminolysis | Azetidine | Regioselective ring-opening of cis-3,4-epoxy amines. nih.gov |

Chiral Pool and Auxiliary-Based Methodologies

Chiral Pool Synthesis: The "chiral pool" approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of this compound, a carbohydrate-derived starting material could serve as the source of the chiral oxane ring. Subsequent chemical transformations would then be used to construct the azetidine ring onto this chiral scaffold. Conversely, chiral amino acids, such as azetidine-2-carboxylic acid, can be used as the starting point to introduce the azetidine moiety, followed by the construction of the oxane ring. wikipedia.org

Chiral Auxiliary-Based Synthesis: Chiral auxiliaries are temporarily attached to an achiral substrate to direct a stereoselective transformation, after which the auxiliary is removed. beilstein-journals.org tert-Butanesulfinamide is a highly effective chiral auxiliary for the asymmetric synthesis of amines and their derivatives. nih.govcapes.gov.br Condensation of tert-butanesulfinamide with an appropriate aldehyde or ketone precursor (e.g., one containing the oxane moiety) forms a chiral sulfinylimine. beilstein-journals.org Nucleophilic addition to this imine, followed by cyclization, can afford a chiral C2-substituted azetidine with high diastereoselectivity. wikipedia.org The sulfinamide auxiliary can then be cleaved under acidic conditions. wikipedia.org

Oxazolidinones, popularized by Evans, are another class of powerful chiral auxiliaries that can control the stereochemistry of alkylation and aldol (B89426) reactions, which could be key steps in building the this compound framework. beilstein-journals.org

| Chiral Auxiliary | Application | Key Transformation | Diastereomeric Ratio/ee |

| tert-Butanesulfinamide | Asymmetric azetidine synthesis | Addition to sulfinylimine followed by cyclization | Often >95:5 dr wikipedia.org |

| (S)-1-Phenylethylamine | Azetidine dicarboxylic acid synthesis | Donor of nitrogen atom and chiral director | Allows separation of enantiomers nih.gov |

| Oxazolidinone | Aldol and alkylation reactions | Stereoselective C-C bond formation | High diastereoselectivity beilstein-journals.org |

Functionalization and Derivatization of the this compound Scaffold

Once the core this compound structure is assembled, its chemical properties can be diversified through functionalization of either the azetidine or the oxane ring.

Regioselective Functional Group Transformations on the Azetidine Ring

The functionalization of the azetidine ring can be directed to specific positions, most commonly the nitrogen atom or the carbon atoms of the ring.

N-Functionalization: The nitrogen atom of the azetidine ring is a primary site for modification. It is typically protected during synthesis with groups like tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn). Deprotection followed by reactions such as acylation, alkylation, or reductive amination allows for the introduction of a wide array of substituents. wikipedia.org For instance, a deprotected azetidine can undergo nucleophilic aromatic substitution or reductive amination to install aryl or benzyl groups. wikipedia.org

C-Functionalization: Directing functionalization to the carbon atoms of the azetidine ring is more challenging due to the ring strain. Lithiation followed by quenching with an electrophile is a powerful strategy. The regioselectivity of lithiation on 2-arylazetidines can be controlled by the nature of the nitrogen substituent; N-alkyl groups tend to direct ortho-lithiation on the aryl ring, whereas an N-Boc group favors lithiation at the α-benzylic position. acs.org For this compound, lithiation could potentially occur at the C3 position, which can then be trapped with various electrophiles. nih.govacs.org Palladium-catalyzed C–H arylation has also been used for the C3-arylation of azetidines using a directing group approach. nih.gov

| Reaction | Position | Reagents | Comments |

| Reductive Amination | N-atom | Aldehyde, NaBH(OAc)₃ | Introduces N-alkyl groups. wikipedia.org |

| N-Arylation | N-atom | 1-Chloro-2,4-dinitrobenzene | SₙAr reaction on deprotected azetidine. wikipedia.org |

| C3-Lithiation/Electrophilic Quench | C3-atom | n-Hexyllithium, Electrophile (e.g., Ketone) | Functionalizes the C3 position of N-Boc azetidine. nih.govacs.org |

| C3-Arylation | C3-atom | Pd-catalyst, Aryl iodide, Directing group | Directed C-H functionalization. nih.gov |

Stereospecific Modifications of the Oxane Ring

Modifying the oxane ring while maintaining or controlling the stereochemistry is crucial for accessing specific diastereomers of functionalized this compound.

Stereospecific nickel-catalyzed ring-opening reactions of aryl-substituted tetrahydropyrans with Grignard reagents can furnish acyclic alcohols with high diastereoselectivity. escholarship.orgacs.orguva.es While this modifies the ring structure itself, the principles of stereospecific manipulation can be applied. More relevantly, stereoselective synthesis of polysubstituted tetrahydropyrans can be achieved through acid-mediated cyclization of allylsilyl alcohols, offering excellent diastereoselectivity. mpg.de Modifications of the oxane ring within the intact this compound scaffold would likely rely on substrate-controlled reactions, where the existing stereocenters and the bulky azetidine substituent direct the approach of reagents to achieve stereospecific transformations such as hydroxylations, epoxidations, or reductions of introduced functional groups.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry to diversify complex molecules at a late point in the synthesis, avoiding the need for de novo synthesis of each analogue. nih.govresearchgate.netbeilstein-journals.org C–H functionalization is a key LSF technique. researchgate.net

For the this compound scaffold, several C–H bonds are potential targets for LSF.

Azetidine Ring: The C3 position is a plausible site for functionalization.

Oxane Ring: The C–H bonds α to the oxygen atom (C2' and C6') are activated and could be targeted by radical-based methods. The C3' and C5' positions are also potential sites.

Connecting C-H bond: The C4 position of the oxane ring, if unsubstituted, could also be a target.

Photoredox catalysis and transition-metal catalysis (e.g., using manganese or palladium) are common methods for LSF. nih.govacs.org For example, a two-step sequence involving aryl thianthrenation followed by reductive alkylation has been used for the site-selective C–H alkylation of complex arenes and could be conceptually applied to heterocycles. acs.org

Innovative Synthetic Technologies Applicable to this compound

Modern synthetic technologies can offer significant advantages in terms of efficiency, safety, and scalability for the synthesis of complex molecules like this compound.

Flow Chemistry: Continuous flow chemistry involves performing reactions in a continuously flowing stream rather than in a batch reactor. uniba.itnih.govacs.orgresearchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis of this compound, flow chemistry would be particularly beneficial for handling unstable intermediates, such as organolithium species used in functionalization reactions. nih.govacs.org It has been demonstrated that the generation and functionalization of lithiated azetidines can be performed safely and efficiently at higher temperatures in flow reactors compared to batch processes. nih.govacs.org This technology also enhances safety when dealing with hazardous reagents or exothermic reactions.

Photoredox Catalysis: As mentioned previously, photoredox catalysis, which uses visible light to initiate single-electron transfer processes, has become a mainstream tool in organic synthesis. nih.govchemrxiv.orgchemrxiv.org It enables a wide range of transformations under mild conditions. The construction of the azetidine ring via radical strain-release of azabicyclo[1.1.0]butanes or via [2+2] cycloadditions can be achieved using photocatalysis. nih.govchemrxiv.org These methods often exhibit high functional group tolerance, which would be advantageous when working with a bifunctional scaffold like this compound.

Flow Chemistry and Continuous Processing for Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering numerous advantages over traditional batch processing. Current time information in Bangalore, IN. These benefits include superior heat and mass transfer, enhanced safety profiles for handling hazardous intermediates, and facile scalability. Current time information in Bangalore, IN.google.com.pg While a specific flow synthesis for this compound has not been detailed in the literature, established methodologies for the continuous synthesis of substituted azetidines provide a clear blueprint for its potential production.

A prominent strategy for synthesizing substituted azetidines in flow involves the generation and subsequent functionalization of highly reactive organometallic intermediates, such as lithiated azetidines. jmchemsci.comnih.gov For instance, a continuous flow process has been developed for the C3-functionalization of N-Boc-azetidine. Current time information in Bangalore, IN.nih.gov This process utilizes a greener solvent, cyclopentyl methyl ether (CPME), and allows for the rapid generation of a C3-lithiated azetidine intermediate at -50 °C, which is then immediately trapped by an electrophile. Current time information in Bangalore, IN. This methodology demonstrates the capability of flow reactors to handle unstable intermediates at temperatures higher than typically required in batch chemistry, significantly accelerating reaction times. jmchemsci.comnih.gov

Hypothetical Flow Synthesis of this compound:

A plausible flow synthesis for N-Boc-2-(Oxan-4-yl)azetidine could be adapted from methods developed for other 2-substituted azetidines. smolecule.com One such approach involves the deprotonation of N-Boc-azetidine at the C2 position using a strong base like LDA, followed by quenching with an appropriate electrophile. In this case, the electrophile would be tetrahydropyran-4-one (oxane-4-one).

The flow setup would involve:

Two separate inlet streams, one for N-Boc-azetidine and another for the base (e.g., LDA in a suitable solvent), converging in a T-mixer for rapid and efficient mixing.

The combined stream would then pass through a cooled reactor coil to facilitate the formation of the C2-lithiated azetidine intermediate.

A third stream containing tetrahydropyran-4-one would be introduced at a second T-mixer.

The reaction mixture would then flow through a second reactor coil to allow for the addition reaction to occur.

The final step would involve an in-line quench and subsequent purification.

This continuous process would offer precise control over reaction parameters, minimize the accumulation of unstable intermediates, and allow for a safer and more efficient production of the desired product.

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for Azetidine Functionalization

| Parameter | Conventional Batch Processing | Continuous Flow Processing |

| Reaction Temperature | Often requires very low temperatures (e.g., -78 °C) for handling unstable intermediates. nih.gov | Can be performed at higher temperatures (e.g., -50 °C to 25 °C) due to rapid mixing and heat exchange. Current time information in Bangalore, IN.jmchemsci.com |

| Reaction Time | Can range from minutes to several hours. nih.gov | Significantly reduced, often in the range of milliseconds to minutes for the entire sequence. Current time information in Bangalore, IN. |

| Safety | Accumulation of hazardous reagents and unstable intermediates poses safety risks. | Minimized risk due to small reaction volumes and immediate consumption of reactive species. google.com.pg |

| Scalability | Often challenging and non-linear. | More straightforward and predictable scale-up by extending operation time or using larger reactors. Current time information in Bangalore, IN. |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over stoichiometry, residence time, and temperature. google.com.pg |

Green Chemistry Principles in Azetidine-Oxane Synthesis

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. nih.govfluorochem.co.uk These principles are highly relevant to the synthesis of complex molecules like this compound, encouraging the use of safer solvents, maximizing atom economy, and employing catalytic methods.

A key green chemistry approach applicable to the synthesis of this compound is reductive amination . This method could involve the reaction of azetidine with tetrahydropyran-4-one in the presence of a reducing agent.

Proposed Green Synthesis via Reductive Amination:

A potential green synthetic route would start with N-Boc-azetidine-2-carboxylic acid, which can be converted to a suitable precursor for coupling with the oxane moiety. A more direct and atom-economical approach, however, would be the reductive amination between a pre-formed azetidine ring and tetrahydropyran-4-one. This reaction is often catalyzed and can be performed using environmentally benign reducing agents.

Key Green Chemistry Considerations:

Atom Economy: Reductive amination is generally an atom-economical reaction, as most of the atoms from the reactants are incorporated into the final product.

Safer Solvents: The use of greener solvents is a cornerstone of sustainable chemistry. Research on the flow synthesis of substituted azetidines has demonstrated the successful use of cyclopentyl methyl ether (CPME), which is a more environmentally friendly alternative to traditional solvents like tetrahydrofuran (THF). nih.govcommonorganicchemistry.com Water is also a desirable solvent for certain reactions, such as the microwave-assisted synthesis of some azetidine derivatives. jmchemsci.com

Use of Catalysis: Catalytic methods are preferred over stoichiometric reagents. mdpi.com For reductive amination, catalytic hydrogenation (e.g., using Pd/C) or the use of catalytic amounts of an acid to facilitate imine formation are common strategies.

Prevention of Derivatives: Green chemistry principles advocate for minimizing the use of protecting groups to reduce the number of synthetic steps and waste generation. nih.gov A synthetic strategy that avoids the use of protecting groups on the azetidine nitrogen, if feasible, would be a significant green improvement.

Table 2: Evaluation of a Hypothetical Reductive Amination Synthesis against Green Chemistry Principles

| Green Chemistry Principle | Application in the Synthesis of this compound |

| 1. Waste Prevention | High atom economy of reductive amination minimizes byproduct formation. nih.gov |

| 2. Atom Economy | The reaction of azetidine, tetrahydropyran-4-one, and a reducing agent has inherently high atom economy. |

| 3. Less Hazardous Chemical Synthesis | Use of milder, more selective reducing agents (e.g., sodium triacetoxyborohydride) instead of more hazardous ones (e.g., sodium cyanoborohydride). |

| 5. Safer Solvents and Auxiliaries | Potential to use greener solvents like CPME or even water, reducing reliance on volatile organic compounds. nih.govcommonorganicchemistry.com |

| 8. Reduce Derivatives | A direct reductive amination could potentially avoid the need for N-Boc protecting groups, shortening the synthesis and reducing waste. nih.gov |

| 9. Catalysis | The reaction can be catalyzed by acids or through catalytic hydrogenation, which is preferable to stoichiometric reagents. mdpi.com |

Conformational Analysis and Stereochemical Characterization of 2 Oxan 4 Yl Azetidine

Intrinsic Ring Strain and Conformational Preferences of the Azetidine (B1206935) Ring

The azetidine ring, a four-membered saturated nitrogen heterocycle, is characterized by significant ring strain, which dictates its conformational behavior. rsc.org The experimentally determined ring strain energy for azetidine is approximately 25.2 kcal/mol, a value considerably higher than that of larger ring systems like pyrrolidine (B122466) (5.8 kcal/mol) and piperidine (B6355638) (0 kcal/mol), but comparable to that of cyclobutane (B1203170) (26 kcal/mol). nih.govclockss.orgwikipedia.org This inherent strain arises from the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°. nih.gov

To alleviate some of the torsional strain from eclipsing interactions, the azetidine ring is not planar but adopts a puckered conformation. clockss.orgrsc.org Gas-phase electron diffraction studies have determined that the azetidine ring is non-planar, characterized by a dihedral angle of 37°. rsc.org The degree of puckering can be influenced by the substitution pattern on the ring. clockss.orgresearchgate.net For instance, the median puckering angle for azetidines with an sp3 hybridized nitrogen is about 15.3°. nih.gov This puckering results in atoms being bent 10-20 degrees out of a planar arrangement. clockss.org

Another key conformational feature of the azetidine ring is the inversion of the nitrogen atom. The lone pair of electrons on the nitrogen can occupy either a pseudo-axial or a pseudo-equatorial position. The pseudo-axial position is generally favored; however, the energy barrier for nitrogen inversion is relatively low, around 10 kcal/mol, allowing for rapid inversion at room temperature. clockss.org

Table 1: Geometric Parameters of the Azetidine Ring This table presents the bond lengths and angles of the parent azetidine molecule as determined by diffraction data. clockss.org

| Parameter | Value |

| Bond Length (Å) | |

| N-C | 1.48 |

| C-C | 1.55 |

| Bond Angle (°) | |

| C-N-C | 92 |

| C-C-C | 87 |

| C-C-N | 86 |

Conformational Landscape of the Oxane Moiety

The oxane ring, also known as tetrahydropyran, is a six-membered saturated heterocycle containing one oxygen atom. wikipedia.org Similar to cyclohexane (B81311), the oxane ring's most energetically favorable and stable conformation is the chair form. wikipedia.org This conformation effectively minimizes torsional strain by staggering adjacent bonds and reduces steric strain by keeping substituents further apart. The energy barrier for the ring-flip process in tetrahydropyran, which interconverts the two chair conformations, is approximately 10 kcal/mol, comparable to that of cyclohexane.

The presence of the oxygen heteroatom does introduce unique electronic effects, such as the anomeric effect, which can influence conformational equilibrium. However, in the case of 4-substituted oxanes, like 2-(Oxan-4-yl)azetidine, steric considerations are paramount. Bulky substituents at the 4-position strongly prefer to occupy the equatorial position in the chair conformation. This arrangement minimizes unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring, which would cause significant steric strain if the substituent were in the axial position. This preference can effectively "lock" the ring into a single predominant chair conformation under standard conditions. While some complex substituted oxane systems can exist as an equilibrium of chair conformers, the steric bulk of the azetidinyl group makes an equatorial preference highly probable. nih.gov

Inter-Ring Conformational Dynamics and Their Influence on Molecular Shape

Based on established principles, the conformational landscape of the combined molecule can be predicted. The oxane ring will adopt a stable chair conformation. To minimize steric hindrance, the relatively bulky azetidin-2-yl substituent is expected to predominantly occupy the equatorial position on this chair. This equatorial attachment provides the most space for the azetidine ring, avoiding the sterically crowded axial environment.

Diastereomeric and Enantiomeric Relationships within this compound Derivatives

Stereochemistry is a critical aspect of the molecular characterization of this compound. The C2 carbon of the azetidine ring, where the oxane ring is attached, is a stereogenic center. Consequently, the parent compound can exist as a pair of non-superimposable mirror images, known as enantiomers:

(R)-2-(Oxan-4-yl)azetidine

(S)-2-(Oxan-4-yl)azetidine

The synthesis of such chiral 2-substituted azetidines often results in a racemic mixture (an equal mixture of both enantiomers), unless a stereoselective synthetic route is employed. acs.orgacs.org

The introduction of additional substituents on either the azetidine or the oxane ring can create new stereocenters, leading to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and typically have different physical and chemical properties. For example, if a substituent were added to the C3 position of the azetidine ring, two new stereocenters would be possible, leading to a mixture of four possible stereoisomers (two pairs of enantiomers).

Achieving stereocontrol in the synthesis of such molecules is a significant area of research. Several general methods have been developed for the enantioenriched synthesis of C2-substituted azetidines. One common strategy involves the use of a chiral auxiliary, such as a chiral tert-butanesulfinamide. acs.orgacs.org This auxiliary directs the formation of the azetidine ring, leading to a mixture of diastereomers that can often be separated using standard techniques like column chromatography. acs.orgacs.org Subsequent removal of the chiral auxiliary yields the desired enantioenriched azetidine. acs.orgacs.org Other approaches include the diastereoselective alkylation of chiral N-protected azetidine precursors. rsc.org These synthetic strategies provide pathways to access specific, optically active diastereomers and enantiomers of this compound derivatives for further study and application. clockss.org

Computational and Theoretical Studies on 2 Oxan 4 Yl Azetidine

Quantum Chemical Calculations for Electronic Structure and Stability Prediction

Currently, there are no published quantum chemical calculations detailing the electronic structure and stability of 2-(Oxan-4-yl)azetidine. Such studies would typically involve methods like Density Functional Theory (DFT) to determine optimized molecular geometry, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential maps. This information would be crucial for predicting the compound's reactivity and kinetic stability. Without these specific calculations, any discussion on these parameters would be purely theoretical and not based on empirical data for this molecule.

Molecular Dynamics Simulations for Conformational Space Exploration

There is no available research that has employed molecular dynamics (MD) simulations to explore the conformational space of this compound. MD simulations would provide valuable insights into the dynamic behavior of the molecule, including the preferred orientations of the oxane and azetidine (B1206935) rings relative to each other, and the flexibility of the interconnecting bond. This information is fundamental for understanding how the molecule might interact with biological targets.

Reaction Mechanism Elucidation via Computational Chemistry

Computational studies aimed at elucidating the reaction mechanisms involving this compound are not found in the current body of scientific literature. Such research would typically use computational chemistry to model transition states and reaction pathways, providing a deeper understanding of its synthesis and reactivity.

In Silico Assessment of Molecular Shape and Spatial Restriction for Scaffold Design

An in silico assessment of the molecular shape and spatial restrictions of this compound for its use as a scaffold in medicinal chemistry has not been documented. This type of study is vital for rational drug design, as it helps in understanding the three-dimensional structure and potential interaction points of the molecule, guiding the design of novel therapeutic agents.

Scaffold Design Principles and Chemical Space Exploration Utilizing 2 Oxan 4 Yl Azetidine

Strategic Use of 2-(Oxan-4-yl)azetidine to Enhance sp3 Hybridization and 3D Character

A significant trend in contemporary medicinal chemistry is the move away from planar, aromatic-rich compounds towards molecules with greater three-dimensional (3D) character. acs.orgnih.gov This shift is driven by the observation that increased saturation, often quantified by the fraction of sp3-hybridized carbons (Fsp3), correlates with improved clinical success. acs.orgbohrium.com Molecules with higher Fsp3 and a more defined 3D geometry often exhibit enhanced solubility, greater metabolic stability, and more specific interactions with protein targets, which can lead to higher potency and reduced off-target effects. acs.orgresearchgate.net

The this compound scaffold is an exemplary tool for instilling these desirable properties into drug candidates. Composed entirely of sp3-hybridized carbons and two heteroatoms, this scaffold inherently possesses a high Fsp3 value and a non-planar structure. The azetidine (B1206935) ring, a strained four-membered heterocycle, and the conformationally flexible oxane (tetrahydropyran) ring create a defined 3D architecture. This contrasts sharply with flat aromatic rings, which have an Fsp3 of 0. acs.org

The strategic incorporation of this scaffold allows designers to "escape from flatland" by replacing planar moieties, such as a phenyl ring, with a bioisostere that occupies a more spherical and complex volume of chemical space. acs.orgtcichemicals.com This increase in 3D character can improve a compound's developability profile. acs.org

Table 1: Comparison of Physicochemical Properties

| Property | Benzene (Aromatic Comparator) | This compound |

|---|---|---|

| Molecular Formula | C6H6 | C8H15NO |

| Molecular Weight | 78.11 | 141.21 |

| Fsp3 | 0 | 1.0 |

| Number of Rings | 1 | 2 |

| Character | Planar, Aromatic | Saturated, 3-Dimensional |

Bioisosteric Design Considerations within the Azetidine and Oxane Frameworks

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a cornerstone of drug optimization. The this compound scaffold offers rich opportunities for such modifications. nih.govacs.org

Azetidine Ring: The azetidine moiety itself is a valuable bioisostere. nih.gov It can serve as a replacement for other small aliphatic rings like cyclobutane (B1203170) or as a constrained analog of larger rings such as piperidine (B6355638). Compared to a cyclobutane, the nitrogen atom in the azetidine ring introduces a basic center and a hydrogen bond acceptor, altering pKa and solubility. When replacing a portion of a piperidine, the more rigid azetidine ring reduces conformational flexibility, which can lock the molecule into a more bioactive conformation and potentially improve metabolic stability. nih.gov

Oxane Ring: The oxane (tetrahydropyran) ring is a well-established bioisostere for cyclohexane (B81311) and piperidine rings. rsc.org Replacing a cyclohexane with an oxane introduces a hydrogen bond-accepting oxygen atom without significantly altering the ring's conformation. This can enhance aqueous solubility and provide an additional interaction point with a biological target. researchgate.net Compared to piperidine, the oxane is not basic, which can be advantageous if the basicity of a piperidine nitrogen is a liability for off-target effects (e.g., hERG channel inhibition). nih.gov

The Combined Scaffold: As a single unit, this compound can be viewed as a bioisostere for larger, more complex ring systems like piperidinyl-piperidine or morpholinyl-cyclohexane, but with a lower molecular weight and a more rigid, defined exit vector for substituents.

Table 2: Bioisosteric Replacements for Scaffold Components

| Original Group | Bioisosteric Replacement | Key Property Changes |

|---|---|---|

| Cyclohexyl | Oxane | Increased polarity, adds H-bond acceptor, can improve solubility. |

| Piperidine | 1-Azaspiro[3.3]heptane | Similar basicity and solubility but with different substituent vectors. rsc.org |

| Phenyl | Bicyclo[1.1.1]pentane (BCP) | Increases Fsp3 and 3D character, removes aromaticity, improves metabolic profile. nih.govresearchgate.net |

Design of Analogs for Modulating Topological Polar Surface Area and Saturation

Topological Polar Surface Area (TPSA) is a crucial parameter in drug design, as it strongly correlates with a molecule's ability to cross cell membranes, including the blood-brain barrier. The this compound scaffold provides a TPSA contribution from its two heteroatoms, the nitrogen of the azetidine and the oxygen of the oxane.

The secondary amine of the parent scaffold is a key handle for modification. Acylation, alkylation, or sulfonylation of the azetidine nitrogen allows for fine-tuning of TPSA and other properties like lipophilicity (LogP). For instance, converting the amine to a non-polar amide or a tertiary amine can modulate its contribution to TPSA and its hydrogen bonding capacity.

The scaffold is, by definition, fully saturated. The value in designing analogs lies in maintaining this saturation to preserve the benefits of high Fsp3 and 3D geometry. acs.orgnih.gov While introducing unsaturation is possible, it would fundamentally alter the scaffold's core advantage. Instead, medicinal chemists focus on decorating the scaffold at its two key exit vectors: the azetidine nitrogen and the C2 position of the azetidine ring. These modifications allow for the exploration of chemical space while preserving the desirable saturated core.

Table 3: Calculated Property Modulation of this compound Analogs

| Compound | Modification | Calculated TPSA (Ų) | Calculated LogP |

|---|---|---|---|

| This compound | Parent Scaffold | 28.15 | 0.3 |

| 1-Acetyl-2-(oxan-4-yl)azetidine | N-Acetylation | 32.59 | 0.2 |

| 1-Methyl-2-(oxan-4-yl)azetidine | N-Methylation | 15.92 | 0.8 |

(Note: TPSA and LogP values are estimations from chemical software and can vary between algorithms. The trend is more important than the absolute value.)

Fragment-Based Design and Scaffold-Hopping Applications

The properties of this compound make it an ideal building block for both fragment-based drug discovery (FBDD) and scaffold hopping. nih.govcresset-group.com

Fragment-Based Design: In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. nih.govcresset-group.com With a molecular weight of ~141 Da, this compound fits well within the "rule of three" for fragments. Its inherent 3D nature and defined exit vectors make it an attractive starting point. Once a hit is identified, the fragment can be "grown" by adding functional groups at the azetidine nitrogen or C2 position to increase affinity and explore the target's binding pocket. cresset-group.com

Mechanistic Investigations of Chemical Transformations Involving 2 Oxan 4 Yl Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Nucleus

The significant ring strain inherent in the azetidine ring is a primary driver of its reactivity, making ring-opening reactions a prominent feature of its chemistry. rsc.org These transformations can be initiated by a variety of reagents and proceed through several distinct mechanistic pathways.

Nucleophilic Ring-Opening: Under neutral or basic conditions, the azetidine ring of 2-(oxan-4-yl)azetidine can be opened by strong nucleophiles. The reaction is anticipated to proceed via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. The regioselectivity of this attack is influenced by both steric and electronic factors. In the case of this compound, the C2 and C4 positions are potential sites for nucleophilic attack. The presence of the bulky oxane group at the C2 position would sterically hinder attack at this site, suggesting that nucleophilic attack is more likely to occur at the less substituted C4 position.

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the azetidine nitrogen is protonated or coordinated, respectively, activating the ring towards nucleophilic attack. iitk.ac.in This activation facilitates the ring-opening process, allowing for the use of weaker nucleophiles. The mechanism of acid-catalyzed ring-opening can have SN1 or SN2 character, depending on the stability of the resulting carbocation. For this compound, protonation of the nitrogen atom would be followed by nucleophilic attack. The regiochemical outcome would depend on the relative stability of the carbocationic intermediates at C2 and C4. The C2 position, being adjacent to the oxane ring, might be electronically influenced by the oxygen atom, potentially affecting the stability of a carbocation at this position.

A general representation of these ring-opening reactions is depicted in the following table:

| Reaction Type | Reagent | Probable Mechanism | Expected Major Product |

| Nucleophilic Ring-Opening | Strong Nucleophile (e.g., R-Li, Grignard) | SN2 | Attack at the less hindered C4 position |

| Acid-Catalyzed Ring-Opening | Weak Nucleophile + Acid (e.g., H2O/H+) | SN1/SN2 | Product distribution depends on carbocation stability |

Note: The product predictions are based on general principles of azetidine reactivity and have not been experimentally verified for this compound.

Substituent Effects on Reactivity and Selectivity of Azetidine and Oxane Rings

Electronic Effects: The electron-withdrawing or electron-donating nature of substituents on either ring can alter the electron density and, consequently, the nucleophilicity and basicity of the nitrogen and oxygen atoms. For instance, electron-withdrawing groups on the oxane ring could decrease the basicity of the azetidine nitrogen, making it less reactive towards electrophiles. Conversely, electron-donating groups could enhance its nucleophilicity.

Steric Effects: The steric bulk of substituents on both the azetidine and oxane rings will play a crucial role in directing the approach of reagents. As previously mentioned, the oxane substituent at the C2 position of the azetidine ring is expected to sterically hinder reactions at this site, favoring transformations at the more accessible C4 position or the nitrogen atom.

The following table summarizes the anticipated effects of hypothetical substituents on the reactivity of this compound:

| Substituent Position | Substituent Type | Expected Effect on Azetidine Ring | Expected Effect on Oxane Ring |

| Azetidine Nitrogen | Electron-withdrawing (e.g., -COR) | Decreased nucleophilicity | Minimal |

| Azetidine C3 | Bulky alkyl group | Increased steric hindrance for N- and C3-centered reactions | Minimal |

| Oxane Ring | Electron-donating (e.g., -OCH3) | Increased basicity of azetidine nitrogen | Increased nucleophilicity of oxane oxygen |

Note: These predictions are based on general organic chemistry principles and await experimental validation for the specific compound.

Metal-Catalyzed and Organocatalyzed Transformations

Modern synthetic chemistry heavily relies on catalysis to achieve efficient and selective transformations. Both metal-based and organic catalysts are expected to play a significant role in functionalizing the this compound scaffold.

Metal-Catalyzed Reactions: Transition metals are known to catalyze a wide array of reactions involving nitrogen heterocycles. mdpi.com For this compound, metal catalysts could be employed for C-H activation, cross-coupling reactions, and asymmetric transformations. For example, a palladium-catalyzed cross-coupling reaction could be envisioned to introduce substituents at the C3 position of the azetidine ring. The mechanism would likely involve oxidative addition of the catalyst to a C-H bond, followed by reductive elimination. The presence of the two heteroatoms (N and O) offers multiple potential coordination sites for the metal, which could be exploited to control the regioselectivity of the reaction.

Organocatalyzed Transformations: Organocatalysis provides a complementary approach to metal catalysis, often offering milder reaction conditions and different selectivity profiles. Chiral organocatalysts could be used to achieve enantioselective functionalization of the this compound molecule. For instance, a proline-catalyzed alpha-amination of a carbonyl compound with this compound could proceed through an enamine intermediate, with the catalyst controlling the stereochemical outcome.

A summary of potential catalytic transformations is provided below:

| Catalyst Type | Reaction Type | Potential Transformation | Mechanistic Hallmark |

| Palladium Catalyst | Cross-Coupling | C-H functionalization of the azetidine ring | Oxidative addition/Reductive elimination cycle |

| Chiral Organocatalyst (e.g., Proline) | Asymmetric Amination | Enantioselective addition to carbonyls | Enamine or iminium ion formation |

Note: These are proposed applications of catalysis and the specific conditions and outcomes would require experimental investigation.

Domino and Cascade Reactions Leading to Complex Azetidine-Oxane Architectures

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient way to build molecular complexity. nih.gov The bifunctional nature of this compound, containing both a reactive azetidine and a modifiable oxane ring, makes it an attractive starting material for such reaction sequences.

A hypothetical domino reaction could be initiated by the ring-opening of the azetidine. The newly generated functionality could then participate in a subsequent intramolecular reaction with a substituent on the oxane ring, leading to the formation of a more complex, fused or bridged heterocyclic system. For example, if the azetidine ring is opened with a nucleophile that also contains a pendant reactive group, this group could then react with a functional group pre-installed on the oxane ring, all in a single pot.

The design of such cascade reactions would require careful consideration of the reactivity of the various functional groups and the sequence of bond-forming events. The successful implementation of such strategies could provide rapid access to novel and structurally diverse molecules with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Analytical Techniques for 2 Oxan 4 Yl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 2-(Oxan-4-yl)azetidine in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the molecule's connectivity and stereochemistry.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the azetidine (B1206935) and oxane rings. The protons on the azetidine ring, particularly those adjacent to the nitrogen atom and the stereocenter (C2), would exhibit complex splitting patterns due to geminal and vicinal coupling. The oxane ring protons would present as a series of multiplets, with the axial and equatorial protons at each position having different chemical shifts.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. The chemical shifts are indicative of the electronic environment of each carbon atom, clearly distinguishing the carbons adjacent to the heteroatoms (N and O).

Advanced 2D NMR techniques are crucial for unambiguous assignment. nih.govmdpi.com

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling networks within the azetidine and oxane rings separately.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for connecting the two ring systems, showing long-range correlations (2-3 bonds) between protons on one ring and carbons on the other, confirming the C2-C4' linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical shifts for azetidine and oxane derivatives. Actual values may vary depending on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azetidine C2-H | ~3.5 - 3.8 | ~60 - 65 |

| Azetidine C3-H₂ | ~2.0 - 2.4 | ~30 - 35 |

| Azetidine C4-H₂ | ~3.2 - 3.6 | ~45 - 50 |

| Azetidine N-H | ~1.5 - 2.5 (broad) | - |

| Oxane C4'-H | ~1.5 - 1.9 | ~40 - 45 |

| Oxane C3', C5'-H₂ (axial) | ~1.2 - 1.4 | ~30 - 35 |

| Oxane C3', C5'-H₂ (equatorial) | ~1.6 - 1.8 | ~30 - 35 |

| Oxane C2', C6'-H₂ (axial) | ~3.3 - 3.5 | ~67 - 72 |

| Oxane C2', C6'-H₂ (equatorial) | ~3.8 - 4.0 | ~67 - 72 |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound and for gaining insight into its structural integrity through fragmentation analysis. frontiersin.org Using a technique like electrospray ionization (ESI), the exact mass of the protonated molecule [M+H]⁺ can be measured with high precision.

The molecular formula of this compound is C₈H₁₅NO, which corresponds to a monoisotopic mass of 141.1154 Da. uni.lu HRMS analysis would be expected to yield a value for the [M+H]⁺ ion at m/z 142.1226, confirming this composition. uni.lu

The fragmentation pattern in tandem MS (MS/MS) experiments provides a roadmap of the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the bonds connecting the two rings and the ring-opening of either the azetidine or oxane heterocycles.

Table 2: Predicted HRMS Adducts and Fragments for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₈H₁₆NO]⁺ | 142.1226 | Protonated parent molecule |

| [M+Na]⁺ | [C₈H₁₅NNaO]⁺ | 164.1046 | Sodium adduct |

| [C₄H₈N]⁺ | [C₄H₈N]⁺ | 70.0651 | Fragment from cleavage of C2-C4' bond (azetidine portion) |

| [C₅H₉O]⁺ | [C₅H₉O]⁺ | 85.0648 | Fragment from cleavage of C2-C4' bond (oxane portion) |

| [C₈H₁₄N]⁺ | [C₈H₁₄N]⁺ | 124.1121 | Loss of water [M+H-H₂O]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. uni-siegen.denih.gov These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. nih.gov

For this compound, key vibrational modes include:

N-H stretch: A characteristic band for the secondary amine in the azetidine ring.

C-H stretch: Multiple bands corresponding to the aliphatic C-H bonds in both rings.

C-O-C stretch: Bands associated with the ether linkage in the oxane ring. The symmetric stretch is often strong in the Raman spectrum, while the antisymmetric stretch is strong in the IR spectrum. spectroscopyonline.com

C-N stretch: Vibration of the carbon-nitrogen bonds within the azetidine ring.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| N-H Stretch | 3300 - 3500 | Medium | Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong |

| C-O-C Antisymmetric Stretch | 1070 - 1150 | Strong | Weak |

| C-O-C Symmetric Stretch | ~850 - 950 | Weak | Medium-Strong |

| C-N Stretch | 1180 - 1250 | Medium | Medium |

| N-H Bend | 1550 - 1650 | Medium | Weak |

X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Determination

X-ray crystallography provides the most definitive and unambiguous structural information for a molecule in the solid state. acs.org By diffracting X-rays off a single crystal, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom. This technique would unequivocally determine bond lengths, bond angles, and torsional angles.

For this compound, obtaining a suitable crystal, perhaps of a salt form like the hydrochloride, would allow for the absolute confirmation of its covalent structure and the relative stereochemistry of all chiral centers. nih.gov Key structural features that would be elucidated include the puckering of both the azetidine and oxane rings and the preferred conformation of the linkage between them. Furthermore, it would reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the azetidine N-H group. researchgate.net

Table 4: Parameters Determined by X-ray Crystallography for this compound

| Parameter | Information Provided |

| Space Group & Unit Cell Dimensions | Defines the crystal system and the size of the repeating unit. |

| Atomic Coordinates (x, y, z) | Precise location of each atom in 3D space. |

| Bond Lengths (Å) | Exact distances between bonded atoms (e.g., C-C, C-N, C-O). |

| Bond Angles (°) | Angles between adjacent bonds (e.g., C-N-C, C-O-C). |

| Torsional Angles (°) | Defines the conformation of the rings and the substituent. |

| Hydrogen Bonding Geometry | Distances and angles of intermolecular N-H···O or N-H···N bonds. |

Chiroptical Methods (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Elucidation

The C2 atom of the azetidine ring in this compound is a stereocenter, meaning the molecule is chiral and can exist as two enantiomers, (R) and (S). Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for determining the absolute configuration of a specific enantiomer. nih.govcreative-biostructure.com

These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. creative-biostructure.com

ORD measures the rotation of plane-polarized light as a function of wavelength.

CD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. chem-soc.si

While experimental CD or ORD spectra for this specific compound may not be publicly documented, these techniques are the definitive methods for assigning the absolute configuration. The process typically involves measuring the CD spectrum of a purified enantiomer and comparing it to a spectrum predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT) for one of the known configurations (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the sample.

常见问题

Q. What crystallographic challenges arise in resolving structures of this compound complexes with biomacromolecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。